Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate
Description
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1) is a spirocyclic compound featuring a bicyclic structure with a 4-membered and 5-membered ring system fused at a single carbon atom (spiro[4.5]decane). Its molecular formula is C₁₃H₂₂N₂O₃, with an average mass of 254.330 g/mol and a monoisotopic mass of 254.163043 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive spirocycles .
Properties
IUPAC Name |
tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-5-13(6-8-15)9-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYGOHYDJHICDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the spirocyclic diazaspiro scaffold followed by functionalization to introduce the keto (3-oxo) and tert-butyl carboxylate groups. The key steps include:
- Formation of the diazaspiro ring system via cyclization reactions involving diamine and keto-precursors.
- Introduction of the tert-butyl ester protecting group on the carboxylate moiety to enhance stability and solubility.
- Oxidation or selective functional group transformation to install the 3-oxo substituent on the spiro ring.
Specific Synthetic Routes
Although direct literature on this compound is limited, analogous compounds such as tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate and related spirocyclic diazaspiro compounds provide insight into feasible synthetic approaches:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Cyclization | Condensation of diamine with appropriate keto-acid or keto-ester to form spiro ring system | Acid or base catalysis; solvent: DMF, THF |
| 2 | Esterification | Protection of carboxylic acid as tert-butyl ester | Use of tert-butyl alcohol and acid catalyst or Boc anhydride |
| 3 | Oxidation/Functionalization | Introduction of 3-oxo group via selective oxidation | Mild oxidizing agents (e.g., PCC, Dess–Martin periodinane) |
| 4 | Purification | Recrystallization or chromatography | Silica gel column chromatography or preparative HPLC |
This generalized route is adapted from known synthetic strategies for spirocyclic diazaspiro compounds and their tert-butyl ester derivatives.
Industrial Scale Preparation
For industrial production, the synthesis is optimized for high yield, purity, and scalability:
- Use of continuous flow reactors for cyclization to improve reaction control and safety.
- Employment of green solvents and catalysts to minimize environmental impact.
- Purification via crystallization to avoid chromatographic steps where possible.
- Implementation of in-line monitoring techniques (e.g., IR, NMR) for process control.
Analytical Data and Research Findings
Physicochemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C13H22N2O3 |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2891598-83-5 |
| Structural Features | Spirocyclic diaza ring, tert-butyl ester, keto group at position 3 |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the integrity of the spirocyclic framework and the presence of the tert-butyl ester and 3-oxo group.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and purity.
- Infrared Spectroscopy (IR): Characteristic C=O stretching bands confirm the keto and ester functionalities.
- Chromatography: HPLC or UPLC with UV detection (210–254 nm) used for purity assessment.
Detailed Synthetic Example (Hypothetical)
Based on analogous compounds and typical synthetic chemistry principles, the following example illustrates a plausible preparation:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | React 1,4-diaminobutane with ethyl 4-oxopentanoate in DMF under reflux with catalytic acid | Formation of diazaspiro intermediate |
| 2 | Treat intermediate with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0°C to room temperature | Protection of amine and formation of tert-butyl ester |
| 3 | Oxidize at position 3 using Dess–Martin periodinane in dichloromethane at room temperature | Introduction of 3-oxo group |
| 4 | Purify product by silica gel chromatography using ethyl acetate/hexane mixture | Isolated this compound |
Comparative Analysis with Related Spirocyclic Compounds
Research Perspectives and Notes
- The compound's spirocyclic structure confers conformational rigidity, beneficial for selective biological interactions.
- The tert-butyl ester group improves compound stability and solubility, facilitating handling and formulation.
- Oxidation at position 3 to introduce the keto group requires mild conditions to avoid ring cleavage.
- The compound is a potential scaffold for ALK (anaplastic lymphoma kinase) inhibitors, as suggested by patent literature.
- Detailed synthetic protocols are often proprietary; however, the general synthetic approaches follow classical organic synthesis routes for spirocyclic amines and esters.
Summary Table of Preparation Methodology
| Aspect | Description |
|---|---|
| Starting Materials | Diamines, ketoesters or ketoacids, tert-butyl protecting reagents |
| Key Reaction Types | Cyclization, esterification, selective oxidation |
| Catalysts and Solvents | Acid/base catalysts, organic solvents (DMF, DCM, THF) |
| Purification Techniques | Chromatography (silica gel, preparative HPLC), recrystallization |
| Analytical Characterization | NMR, MS, IR, HPLC/UPLC |
| Industrial Considerations | Process optimization for yield, purity, environmental impact, and scalability |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
Structural Variations in Spiro Ring Systems
The spiro ring architecture significantly influences physicochemical properties and biological activity. Below is a comparison with analogous spirocycles:
Key Observations :
- Spiro Ring Size : The [4.5] system (e.g., 169206-67-1 ) offers compactness, enhancing membrane permeability compared to the larger [4.6] system in 1341039-08-4 .
- Oxo Group Position : The 3-oxo group in 169206-67-1 introduces a ketone for hydrogen bonding, critical for enzyme inhibition (e.g., DDR1 in fibrosis ), whereas the 1-oxo variant (1341039-08-4 ) may alter metabolic stability .
- Substituent Effects: The Boc group in 169206-67-1 facilitates deprotection for further derivatization, unlike the non-protected 937729-06-1 .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 169206-67-1 | 254.33 | 1.2 | 1 | 4 |
| 1341039-08-4 | 268.35 | 1.8 | 1 | 4 |
| 1158749-94-0 | 254.33 | 1.5 | 1 | 4 |
| 937729-06-1 | 240.34 | 2.1 | 0 | 3 |
Notes:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate?
A multi-step synthesis is typically required. For analogous spirocyclic compounds, alkylation of a spirocyclic amine precursor with tert-butyl dicarbonate under basic conditions is a common approach . For example, describes the use of potassium carbonate and brominated reagents in acetonitrile for similar diazaspiro systems. Optimization of reaction time and temperature is critical due to steric hindrance from the spiro ring .
Q. How can the structural identity of this compound be confirmed experimentally?
- 1H NMR : The tert-butyl group appears as a singlet at δ ~1.44 ppm, while spirocyclic protons exhibit distinct splitting patterns due to restricted rotation .
- IR Spectroscopy : The 3-oxo group shows a strong carbonyl stretch near 1700 cm⁻¹.
- Mass Spectrometry : Exact mass analysis (e.g., m/z 240.3 for a related compound in ) confirms molecular weight .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve spiro ring conformation and stereochemistry .
Q. What safety protocols should be followed when handling this compound?
Based on safety data for structurally similar compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection ( ).
- Storage : Store at 2–8°C in inert conditions to prevent decomposition ().
- Decomposition Risks : Thermal degradation may release CO and NOx; use fume hoods (). Toxicity data is limited, so treat as a potential health hazard .
Advanced Research Questions
Q. What challenges arise in resolving the stereochemistry of the spiro[3.6]decane system via X-ray crystallography?
The spiro junction introduces conformational rigidity, but crystal packing can be disrupted by the 3-oxo group’s polarity. SHELX refinement requires high-resolution data (<1.0 Å) to distinguish between possible enantiomers. Twinning or poor crystal quality may necessitate iterative refinement cycles in SHELXL . For example, highlights the robustness of SHELX in handling complex small-molecule structures despite historical limitations.
Q. How can computational modeling predict the biological activity of this compound?
- Molecular Docking : Target proteins (e.g., EGFR in ) can be modeled to assess binding affinity. The spiro ring’s rigidity may enhance selectivity by reducing entropic penalties upon binding.
- QSAR Studies : Parameters like logP (3.07 in ) and polar surface area (41.57 Ų) correlate with blood-brain barrier permeability and metabolic stability .
- MD Simulations : Analyze conformational dynamics of the spiro[3.6] system to identify bioactive conformers .
Q. What role does the 3-oxo group play in the compound’s reactivity and stability?
The 3-oxo group:
- Reactivity : Acts as a hydrogen-bond acceptor, influencing crystallization ( ) and potential intermolecular interactions in biological targets.
- Stability : May undergo keto-enol tautomerism under acidic/basic conditions, requiring pH-controlled storage ().
- Synthetic Utility : Serves as a handle for further functionalization (e.g., reductive amination or nucleophilic addition) .
Q. How does the spiro[3.6]decane scaffold compare to other spirocyclic systems (e.g., spiro[4.5]) in drug discovery?
- Conformational Flexibility : The spiro[3.6] system’s smaller rings increase torsional strain, potentially enhancing metabolic stability compared to spiro[4.5] analogs ().
- Biological Activity : Spiro[4.5] derivatives in and show anticonvulsant and kinase-inhibitory activity, suggesting the spiro[3.6] system could be tailored for similar targets with improved pharmacokinetics.
Data Contradictions and Gaps
- Toxicity Data : Limited information exists (). Assay results from related compounds (e.g., spiro[4.5] in ) should be extrapolated cautiously.
- Synthetic Yields : Reported yields for spirocyclic compounds vary widely (e.g., 50–90% in ), highlighting the need for optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
